Product packaging for 4-Chloro-3-methyl-naphthalen-2-ol(Cat. No.:)

4-Chloro-3-methyl-naphthalen-2-ol

Cat. No.: B13891335
M. Wt: 192.64 g/mol
InChI Key: UWRHWMFVMQXJNO-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-naphthalen-2-ol is a specialty naphthalene derivative of significant interest in advanced chemical and materials research. This compound serves as a versatile precursor and key synthetic intermediate. Its molecular structure, featuring both a phenolic hydroxyl group and chloro and methyl substituents on the naphthalene ring system, makes it a valuable scaffold for constructing more complex organic molecules, particularly Schiff base ligands. Such ligands are formed via condensation with primary amines and are pivotal in coordination chemistry for synthesing transition metal complexes (e.g., with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Pd(II)) . These complexes are extensively investigated for their potential interactions with biomolecules like DNA, often through intercalative or groove-binding modes, making them candidates for studies in anticancer drug development . The structural motif of chlorinated naphthalenols is also found in other research contexts, such as substrates for enzymatic assays in bioanalytical chemistry . The solid-state structure of related compounds is often stabilized by intramolecular hydrogen bonds (such as O–H···N) which influence molecular conformation, and by intermolecular interactions like π-π stacking, which can be critical in materials science for designing organic crystalline materials with specific properties . Researchers utilize this compound to explore structure-activity relationships, develop new catalytic systems, and design novel materials with tailored electronic or optical properties. It is supplied as a high-purity solid for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO B13891335 4-Chloro-3-methyl-naphthalen-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

4-chloro-3-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9ClO/c1-7-10(13)6-8-4-2-3-5-9(8)11(7)12/h2-6,13H,1H3

InChI Key

UWRHWMFVMQXJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1O)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Methyl Naphthalen 2 Ol

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In naphthalene systems, substitution can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. The outcome of these reactions is highly dependent on the nature of the existing substituents and the reaction conditions.

The directing effects of the substituents on the 4-Chloro-3-methyl-naphthalen-2-ol ring are crucial in determining the position of incoming electrophiles. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The methyl (-CH₃) group is also an activating group, directing ortho and para. Conversely, the chloro (-Cl) group is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects.

In the case of this compound, the positions are influenced as follows:

Position 1: Activated by the ortho hydroxyl group.

Position 5, 6, 7, 8: These positions on the second ring are less influenced by the substituents on the first ring, but electrophilic attack is generally less favorable than on the substituted ring unless the reaction conditions are harsh.

The interplay of these electronic effects suggests that electrophilic attack will preferentially occur on the substituted ring, with the exact position being a delicate balance between the activating and directing effects of the three substituents. Generally, substitution is more likely at the 1-position due to the strong activation by the adjacent hydroxyl group. The stability of the resulting carbocation intermediate (arenium ion) is a key factor; intermediates that can delocalize the positive charge over more resonance structures, particularly those that preserve the aromaticity of one of the rings, are favored. libretexts.orgwordpress.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-OH (Hydroxyl)ActivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para
-Cl (Chloro)Deactivating (Inductive), Activating (Resonance)Ortho, Para

The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for EAS reactions. masterorganicchemistry.com

Generation of the Electrophile: The reaction begins with the formation of a strong electrophile (E⁺), often facilitated by a catalyst. For instance, in nitration, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid. libretexts.org In halogenation, a Lewis acid like FeCl₃ or AlCl₃ polarizes the halogen molecule to create a more potent electrophile. byjus.commasterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the naphthalene ring acts as a nucleophile, attacking the electrophile. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate is paramount in determining the reaction's regioselectivity. For substitution at the 1-position of this compound, the positive charge can be effectively delocalized through resonance, including a particularly stable contributor where the charge is adjacent to the electron-donating hydroxyl group.

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This regenerates the aromatic π-system, yielding the substituted product. masterorganicchemistry.com

The regiochemical outcome is a result of the relative energies of the transition states leading to the various possible sigma complexes. nih.gov The substituents' electronic effects play a significant role in stabilizing or destabilizing these intermediates. libretexts.org

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for nucleophilic reactions, allowing for the synthesis of a variety of derivatives.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For example, the reaction with acetic anhydride (B1165640) in the presence of a base would yield acetic acid 3-(4-chloro-2-methyl-phenylcarbamoyl)-naphthalen-2-yl ester. sigmaaldrich.com These reactions typically proceed via nucleophilic acyl substitution.

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution reaction (Sₙ2).

The hydroxyl group can be utilized in various coupling reactions to form C-O bonds. For instance, under specific catalytic conditions, it can participate in cross-coupling reactions with aryl halides or other suitable partners. The reactivity in these processes can be enhanced by converting the hydroxyl group into a better leaving group, such as a triflate.

Halogen Atom Reactivity and Exchange Reactions

The chlorine atom at the 4-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions due to the electron-rich nature of the naphthalene ring. However, its reactivity can be enhanced in the presence of strong electron-withdrawing groups or under specific catalytic conditions.

Halogen exchange reactions, such as the Halex reaction, provide a pathway to replace the chlorine atom with another halogen, most notably fluorine. researchgate.netdocumentsdelivered.com These reactions are often carried out at high temperatures and may require a catalyst, such as a phase-transfer catalyst, to facilitate the exchange. researchgate.net The mechanism can involve nucleophilic attack on the carbon bearing the halogen.

Furthermore, halogen-metal exchange reactions offer another route to functionalize the 4-position. nih.gov This typically involves reacting the chloro-substituted naphthalene with an organometallic reagent, such as an organolithium compound. This exchange generates a new organometallic species where the metal has replaced the chlorine, which can then be reacted with various electrophiles to introduce a wide range of functional groups.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The chlorine substituent at the C-4 position of this compound allows for its participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For this compound, a Suzuki-Miyaura coupling would replace the chlorine atom with an aryl or vinyl group from the corresponding boronic acid. While aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of these less reactive halides. libretexts.org The reaction is anticipated to proceed under basic conditions to yield 4-aryl- or 4-vinyl-3-methyl-naphthalen-2-ol derivatives.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would result in the formation of a 4-alkynyl-3-methyl-naphthalen-2-ol. Similar to the Suzuki reaction, the coupling of aryl chlorides can be more challenging, but can be achieved, sometimes even under copper-free conditions. organic-chemistry.org

Below is a representative data table illustrating the expected products from Suzuki and Sonogashira cross-coupling reactions of chloroarenes, which serves as a model for the reactivity of this compound.

Coupling PartnerCatalyst SystemProduct
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Methyl-4-phenylnaphthalen-2-ol
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N3-Methyl-4-(phenylethynyl)naphthalen-2-ol
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄4-(4-Methoxyphenyl)-3-methylnaphthalen-2-ol
TrimethylsilylacetylenePdCl₂(PCy₃)₂, Cs₂CO₃3-Methyl-4-((trimethylsilyl)ethynyl)naphthalen-2-ol

Oxidation and Reduction Chemistry of Naphthol Systems

The naphthol core of this compound is susceptible to both oxidation and reduction reactions, leading to a variety of potential products.

Oxidation: 2-naphthols can be oxidized to form various products, including naphthoquinones. researchgate.netnih.gov The oxidation of 2-naphthol (B1666908) can also lead to oxidative coupling, forming C2-symmetric ligands like BINOL. wikipedia.org In the presence of oxidizing agents, this compound would likely be oxidized to the corresponding 4-chloro-3-methyl-1,2-naphthoquinone. The reaction may proceed through a naphthoxyl radical intermediate. nih.gov Furthermore, oxidative nucleophilic substitution can lead to the dearomatization of the naphthol ring system. rsc.org For example, oxidation in the presence of methanol (B129727) could potentially yield a dimethoxy-naphthalenone derivative. rsc.org

Reduction: The reduction of naphthol derivatives is less common than their oxidation. However, if other reducible functional groups were present, such as a nitroso group, they could be selectively reduced. For example, 1-nitroso-2-naphthol (B91326) can be reduced to 1-amino-2-naphthol. orgsyn.orgnih.gov The naphthalene ring itself is relatively resistant to reduction under standard conditions, but catalytic hydrogenation at high pressure and temperature could lead to the saturation of one or both of the aromatic rings, yielding tetralone or decalone derivatives.

Chemo- and Regioselectivity in Complex Reaction Environments

The substituents on the this compound ring direct the regioselectivity of further chemical transformations. The hydroxyl group at C-2 is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The methyl group at C-3 is also an activating group and an ortho-, para-director.

In electrophilic aromatic substitution reactions, the most activated and sterically accessible position is C-1. wikipedia.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation are expected to occur preferentially at the C-1 position. rsc.org For example, nitrosylation of 2-naphthol gives 1-nitroso-2-naphthol. wikipedia.org

In reactions involving the hydroxyl group, such as etherification or esterification, the reaction will, of course, occur at the oxygen atom. In cross-coupling reactions, the reactivity is at the C-4 position due to the presence of the chlorine atom.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 4 Chloro 3 Methyl Naphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can delineate the carbon-hydrogen framework.

While specific spectral data for 4-Chloro-3-methyl-naphthalen-2-ol is not broadly published, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar substituted naphthol compounds.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum would provide information on the number and environment of all protons in the molecule. Key expected signals include:

Aromatic Protons: Five distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the naphthalene (B1677914) ring system. The specific chemical shifts and splitting patterns (coupling constants, J) would depend on their position relative to the chloro, methyl, and hydroxyl substituents.

Methyl Protons: A singlet peak in the upfield region (around δ 2.0-2.5 ppm) integrating to three protons, characteristic of the methyl group.

Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which can vary widely depending on solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, eleven distinct signals would be expected:

Ten signals in the aromatic region (typically δ 110-155 ppm) for the ten carbons of the naphthalene core. The carbons directly attached to the oxygen (C-2), chlorine (C-4), and methyl group (C-3) would show characteristic shifts.

One signal in the aliphatic region (typically δ 15-25 ppm) for the methyl carbon.

The following table provides illustrative ¹H and ¹³C NMR data for a related compound, 5-Chloronaphthalen-1-ol, to demonstrate the typical chemical shifts observed in a chloronaphthol. rsc.org

Table 1: Illustrative NMR Data for 5-Chloronaphthalen-1-ol

| ¹³C NMR (101 MHz, CDCl₃) | ¹H NMR (400 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | | 151.8 | 7.72 | d | 8.4 | 1H | | 132.4 | 7.47 – 7.33 | m | | 2H | | 132.1 | 6.88 | d | 7.5 | 1H | | 127.1 | 5.35 | br | | 1H | | 127.0 | | | | | | 125.9 | | | | | | 125.1 | | | | | | 121.1 | | | | | | 117.4 | | | | | | 109.7 | | | | | Data sourced from a study on substituted naphthalen-1-ols. rsc.org

To definitively assign the structure and connect the different parts of the molecule, two-dimensional (2D) NMR experiments are essential. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between neighboring aromatic protons, helping to establish their sequence on the rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comresearchgate.net This experiment would be vital for confirming the substitution pattern by showing correlations between the methyl protons and carbons C-2, C-3, and C-4, and by linking protons on one aromatic ring to carbons on the other, thus assembling the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govnih.gov For this compound (molecular formula C₁₁H₉ClO), HRMS would be used to confirm this formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within 5 ppm). This technique is fundamental in confirming the identity of a newly synthesized or isolated compound. rsc.org

Table 2: Calculated Molecular Weight of this compound

Property Value
Molecular Formula C₁₁H₉ClO
Average Molecular Weight 192.64 g/mol

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific compound and can be used for structural elucidation. For substituted naphthols like this compound, common fragmentation pathways would include:

Loss of a chlorine radical (•Cl).

Loss of a methyl radical (•CH₃).

Loss of a hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂) molecule from the ring structure.

Loss of carbon monoxide (CO) from the phenolic ring.

Analysis of these fragmentation patterns helps to confirm the presence and location of the various substituents on the naphthalene core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. libretexts.org Specific bonds absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show key absorption bands confirming its functional groups. nist.govnist.gov

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch ~3200-3600 (broad)
Aromatic C-H C-H Stretch ~3000-3100
Aromatic C=C C=C Stretch ~1500-1600
C-O C-O Stretch ~1200-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like naphthalene have characteristic strong absorption bands in the UV region due to π → π* transitions. The specific wavelengths of maximum absorbance (λmax) and the intensity of the absorptions for this compound would be influenced by the hydroxyl, methyl, and chloro substituents on the naphthalene ring system.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the preeminent technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the exact isomeric form and conformation of the compound. The process involves growing a suitable single crystal of the substance, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to construct a detailed electron density map of the molecule, from which the atomic positions are resolved. nih.gov

While specific crystallographic data for this compound is not prominently available in the reviewed literature, the analysis of structurally related naphthalen-2-ol derivatives demonstrates the type of data obtained from such an experiment. For instance, the crystallographic analysis of 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol provides a clear template for the expected structural parameters. nih.gov An analysis would yield the crystal system, space group, and precise unit cell dimensions, confirming the molecular geometry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govmdpi.com

Table 1: Illustrative Example of Single-Crystal X-ray Diffraction Data for a Related Naphthalen-2-ol Derivative. (Data based on the analysis of 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol nih.gov)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.1896 (18)
b (Å)15.881 (2)
c (Å)10.3998 (10)
β (°)132.13 (2)
Volume (ų)1738.0 (7)
Z (Molecules/Unit Cell)4

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for verifying the purity of this compound and for its isolation from reaction byproducts. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like substituted naphthols. researchgate.netoecd.org The development of a robust HPLC method is critical for quantifying the compound and detecting any impurities.

A typical method for a compound like this compound would employ reverse-phase chromatography. In this mode, a non-polar stationary phase (e.g., a C18-silica column) is used with a polar mobile phase. Method development involves optimizing the mobile phase composition—often a mixture of water and an organic solvent like acetonitrile or methanol (B129727)—to achieve a good separation between the main compound peak and any impurity peaks. researchgate.netnih.gov The retention time of the compound is a characteristic feature under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment (e.g., ≥98.0%). researchgate.net

Table 2: Representative HPLC Method Parameters for Analysis of a Structurally Similar Compound. (Parameters are based on established methods for chlorophenols and naphthols researchgate.netnih.gov)

ParameterSpecification
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 4 µm particle size)
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water
Detector UV-Vis Diode Array Detector (DAD)
Wavelength ~228 nm (for chlorophenols) or scanned for λmax
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL
Internal Standard e.g., 2-Methyl-4,6-dinitrophenol researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for the identification and quantification of volatile and semi-volatile compounds. nih.gov Compounds with low volatility, such as phenols and naphthols, require a chemical modification step known as derivatization prior to analysis. nih.gov

For this compound, the polar hydroxyl group would be converted into a less polar, more volatile ether, commonly a trimethylsilyl (TMS) ether. researchgate.net This is typically achieved by reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting volatile derivative is then injected into the GC-MS system. The GC column separates the derivative from any other volatile components, and the mass spectrometer fragments the molecule, producing a unique mass spectrum. This spectrum serves as a molecular fingerprint, allowing for the confirmation of the molecular weight and the elucidation of its structure through analysis of the fragmentation pattern. scispace.com

Table 3: Typical GC-MS Parameters for the Analysis of a Derivatized Naphthol. (Parameters are representative for the analysis of silylated organic compounds nih.govnih.govrsc.org)

ParameterSpecification
Derivatization Agent MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
GC Column Capillary column (e.g., Rxi-5Sil MS, 30 m x 0.25 mm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 - 280 °C
Oven Program Temperature ramp (e.g., 80 °C held for 2 min, then ramp to 300 °C)
MS Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40 - 650 m/z

Advanced Applications in Chemical Research and Materials Science Academic Contexts

Role as a Synthetic Intermediate for Complex Molecules and Pharmaceuticals

The structure of 4-Chloro-3-methyl-naphthalen-2-ol makes it a valuable precursor for the construction of more complex molecular frameworks. The hydroxyl group can be readily converted into other functionalities, the aromatic rings can undergo electrophilic substitution, and the chloro group can be replaced via nucleophilic substitution or participate in cross-coupling reactions.

The naphthalene (B1677914) scaffold is a core component of numerous naturally occurring compounds. chemistryviews.org Research has demonstrated that substituted naphthalen-2-ols are effective starting points for the total synthesis of such molecules. For instance, syntheses of the natural products dehydrocacalohastine and musizin have been successfully achieved starting from 1-bromonaphthalen-2-ol. chemistryviews.org

Following established synthetic strategies, this compound could serve as a key starting material. The hydroxyl group allows for the introduction of other functionalities, while the chloro and methyl groups provide steric and electronic influence that can guide the regioselectivity of subsequent reactions. A hypothetical pathway could involve the protection of the hydroxyl group, followed by a sequence of cross-coupling reactions at the chloro-substituted position and further functionalization of the aromatic ring to build the target natural product. The development of efficient, regioselective methods for synthesizing polysubstituted naphthalenes is an area of significant academic interest. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Hydroxyl (-OH) Etherification Aryl ethers
Esterification Aryl esters
O-Alkylation Alkoxy-naphthalenes
Chloro (-Cl) Nucleophilic Aromatic Substitution Amines, Ethers, Thioethers
Suzuki Coupling Biaryl compounds
Buchwald-Hartwig Amination N-Aryl amines
Naphthalene Core Electrophilic Aromatic Substitution Nitrated, Halogenated, or Sulfonated derivatives

The naphthalen-2-ol framework is a cornerstone in the design of privileged ligands for catalysis. wikipedia.org The most notable example is BINOL (2,2'-dihydroxy-1,1'-binaphthyl), which is formed by the oxidative coupling of 2-naphthol (B1666908). wikipedia.org These C₂-symmetric ligands are highly effective in a wide range of asymmetric catalytic reactions.

This compound could be used to synthesize a new class of substituted binaphthol ligands. The oxidative coupling of two molecules would yield a chiral dihydroxy-binaphthyl structure bearing chloro and methyl substituents. These groups would modulate the ligand's electronic properties and its steric profile, potentially leading to enhanced enantioselectivity or catalytic activity in reactions such as asymmetric reductions, additions, or cycloadditions. acs.org Furthermore, the hydroxyl group can act as a coordination site for a metal center, forming catalysts for various organic transformations. utq.edu.iqresearchgate.net The synthesis of amidoalkyl naphthols, for example, is often facilitated by catalysts that can be prepared from naphthol precursors. mdpi.comresearchgate.net

Integration into Functional Materials Research

The photophysical properties inherent to the naphthalene ring system make it an attractive component for advanced functional materials.

Naphthalene and its derivatives are renowned for their fluorescence, making them excellent building blocks for organic electronic materials. nih.gov They are frequently incorporated into larger molecular structures to serve as emitters in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. ingentaconnect.comrsc.orgmdpi.com The rigid, planar structure and large π-conjugated system of naphthalene contribute to high quantum yields and good photostability. nih.gov

The compound this compound could be chemically modified to create novel luminescent materials. For example, the hydroxyl group could serve as an anchor point to attach other chromophoric or charge-transporting moieties. The chloro and methyl substituents would influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and efficiency of the resulting material. Research on naphthalene-embedded emitters has shown that fine-tuning the substitution pattern is a critical strategy for achieving high-purity colors for next-generation displays. researchgate.net

Table 2: Potential Photophysical Tuning via Substitution

Substituent Position Electronic Effect Potential Impact on Emission
Chloro (-Cl) 4 Electron-withdrawing, Inductive Blue-shift, altered quantum yield
Methyl (-CH₃) 3 Electron-donating, Inductive Red-shift, modified solubility

Naphthol derivatives are valuable monomers for synthesizing high-performance polymers. google.com The hydroxyl group can participate in step-growth polymerization to form polyesters, polyethers, or polycarbonates. google.com The resulting polymers often exhibit enhanced thermal stability and specific optical properties derived from the naphthalene units in the polymer backbone. Naphthalene-based polymers have been investigated as catalytic supports and for gas adsorption applications. nih.gov

This compound could be utilized as a functional monomer. Polymerization via its hydroxyl group could lead to polymers with the chloro-substituent available for post-polymerization modification, allowing for the creation of functional materials with tailored properties. For instance, the chloro-group could be replaced to attach specific side chains, influencing the polymer's solubility, processability, or affinity for other molecules. Enzymatic methods have also been used to synthesize fluorescent polymers from naphthol monomers. acs.org

Use as a Chemical Probe or Reporter Molecule in Mechanistic Studies

The intrinsic fluorescence of the naphthalene moiety makes its derivatives ideal candidates for use as chemical probes and reporter molecules. nih.gov Naphthol-containing fluorescent ligands have been designed as probes for studying receptor binding in biological systems. acs.orgnih.gov

The compound this compound possesses the necessary features to be developed into a chemical probe. The naphthalene core provides the fluorescent signal. The hydroxyl group's acidity and, consequently, its fluorescence properties are sensitive to the local microenvironment, which could be exploited to report on changes in pH or polarity. The molecule could be further functionalized, for example, by attaching a reactive group that targets a specific biomolecule. Upon binding or reaction, a change in the fluorescence signal (such as intensity, wavelength, or lifetime) would indicate the event, allowing for the mechanistic study of biological or chemical processes. Naphthoxazoles derived from natural products, for instance, have been synthesized and evaluated as fluorescent DNA probes. scielo.br

Development of Sensors and Detection Systems

Extensive research into the scientific literature and chemical databases did not yield any specific studies or applications of This compound in the development of sensors and detection systems. While related naphthol and phenol (B47542) compounds are actively investigated as fluorescent chemosensors for detecting metal ions through mechanisms like excited-state intramolecular proton transfer (ESIPT), no such research has been published specifically involving this compound.

The core structure of naphthalen-2-ol (2-naphthol) provides a foundation for fluorescence, which can be modulated by the presence of analytes. Typically, in sensor design, specific functional groups are attached to the naphthol skeleton to act as binding sites for the target analyte. The interaction between the analyte and the binding site then causes a detectable change in the fluorophore's properties, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.

Common research in this area focuses on Schiff base derivatives of hydroxynaphthaldehydes for the detection of metal ions like Al³⁺. In these systems, the sensing mechanism is often based on the inhibition of ESIPT upon metal ion coordination, which restricts the non-radiative decay pathway and enhances fluorescence. The binding stoichiometry and association constants are key parameters determined in these studies to characterize the sensor's performance.

However, there is no available research to indicate that this compound has been functionalized or studied for such purposes. The electronic effects of the chloro and methyl substituents on the naphthalene ring could theoretically influence its photophysical properties, but without experimental data, any potential for sensor application remains purely speculative. Therefore, a detailed discussion on its chemical interaction and sensing mechanism in this context cannot be provided.

Environmental Chemical Studies and Degradation Pathways Academic Perspective

Photodegradation Mechanisms of Halogenated Naphthols in Aquatic Environments (research studies)

In the photoelectro-Fenton process, a rapid and complete degradation of the aromatic ring of PCOC was observed, with 41.7% total organic carbon (TOC) decay and complete dechlorination occurring within 300 minutes. psu.edu This suggests that the presence of light can significantly accelerate the breakdown of such chlorinated aromatic compounds. The primary mechanism is likely the generation of highly reactive hydroxyl radicals which attack the aromatic ring, leading to sequential oxidation and eventual mineralization. psu.edu

The following table summarizes the efficiency of different advanced oxidation processes on a related compound, providing a model for the potential photodegradation of 4-Chloro-3-methyl-naphthalen-2-ol.

Treatment ProcessTarget CompoundTOC RemovalDechlorinationTreatment Time (min)
Photoelectro-Fenton4-chloro-2-methylphenol (B52076)41.7%100%300
Electro-Fenton4-chloro-2-methylphenol14.9%89.3%450

Table 1: Degradation Efficiency of 4-chloro-2-methylphenol using Advanced Oxidation Processes. psu.edu

Biotransformation and Biodegradation Pathways in Environmental Systems (microbial research)

The microbial breakdown of halogenated organic compounds is a key element of their environmental fate. nih.gov While specific microbial degradation studies on this compound are limited, the broader body of research on halogenated and substituted naphthalenes offers significant clues. Microorganisms, particularly bacteria, have evolved diverse enzymatic pathways to catabolize a wide array of synthetic chemicals. nih.gov

For instance, Pseudomonas species are well-known for their ability to degrade various aromatic hydrocarbons, including naphthalene (B1677914) and its derivatives. nih.govresearchgate.netresearchgate.net The degradation of naphthalene often proceeds through the formation of salicylate, which is then funneled into the central carbon metabolism. nih.gov In the case of substituted naphthalenes, the initial steps involve hydroxylation and subsequent ring cleavage. The presence of a chlorine atom, as in this compound, can make the compound more recalcitrant to biodegradation. nih.gov

Research on the biodegradation of 1-naphthol (B170400), the parent compound of naphthols, by a Pseudomonas sp. strain Y2, showed a high degradation ability, with 95.3% of the compound degraded within 24 hours. researchgate.net The degradation of carbaryl, which is hydrolyzed to 1-naphthol, also provides insights. Some carbaryl-degrading bacteria metabolize 1-naphthol to 1,2-dihydroxynaphthalene, which is further processed. nih.gov

For chlorinated aromatic compounds, the initial step in biodegradation can be either oxidative or reductive. In many cases, a key step is dehalogenation, where the chlorine atom is removed from the aromatic ring, often a critical and rate-limiting step.

Sorption and Mobility Studies in Soil and Sediment (academic modeling/research)

The movement of this compound through soil and sediment is largely governed by its sorption characteristics. Sorption to soil organic matter and clay minerals can decrease its concentration in the aqueous phase, thereby reducing its mobility and bioavailability. The physicochemical properties of chlorinated naphthalenes, a class to which this compound belongs, indicate that as the degree of chlorination increases, water solubility decreases while the affinity for organic phases increases. epa.gov

While specific sorption coefficients for this compound are not documented in the reviewed literature, estimations can be made based on its structure. The presence of the naphthalene ring system suggests a significant hydrophobic character, which would lead to a high organic carbon-water (B12546825) partition coefficient (Koc). This implies strong binding to organic matter in soil and sediment, limiting its transport with water flow. The methyl and chloro substituents will further modify this behavior.

The following table illustrates the general relationship between chlorination and physical properties for chlorinated naphthalenes, which influences their environmental sorption and mobility.

PropertyTrend with Increasing ChlorinationImplication for Sorption and Mobility
Water SolubilityDecreasesHigher sorption, lower mobility
Vapor PressureDecreasesLower volatilization from soil
Specific GravityIncreases
Boiling PointIncreases
Melting PointIncreases

Table 2: General Physicochemical Trends for Chlorinated Naphthalenes. epa.gov

Analytical Methodologies for Environmental Monitoring (focus on research methods for trace analysis)

The detection of trace amounts of this compound in environmental matrices like water, soil, and sediment requires highly sensitive and selective analytical methods. env.go.jpepa.gov The standard approach for such analyses involves a multi-step process: extraction of the analyte from the sample matrix, sample clean-up to remove interfering substances, concentration of the analyte, and finally, instrumental analysis. env.go.jp

For semi-volatile organic compounds like halogenated naphthols, common extraction techniques for solid samples include Soxhlet extraction, ultrasonic extraction, and pressurized fluid extraction. e-bookshelf.de For water samples, liquid-liquid extraction or solid-phase extraction (SPE) are frequently employed. e-bookshelf.denih.gov

The primary analytical instrument for the quantification of such compounds is gas chromatography coupled with mass spectrometry (GC/MS). env.go.jp The mass spectrometer provides high selectivity and allows for the unambiguous identification of the target compound based on its mass spectrum. For enhanced sensitivity, especially for halogenated compounds, an electron capture detector (GC-ECD) can also be used. epa.gov In some cases, derivatization of the hydroxyl group may be necessary to improve the chromatographic behavior of the compound. env.go.jp

Advanced techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are also powerful tools for the analysis of these types of environmental contaminants. nih.gov

Analytical StepCommon Techniques
Extraction (Solid Samples)Soxhlet Extraction, Ultrasonic Extraction, Pressurized Fluid Extraction e-bookshelf.de
Extraction (Water Samples)Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) e-bookshelf.denih.gov
Clean-upAdsorption Chromatography (using silica (B1680970) gel, alumina, or florisil) env.go.jp
Instrumental AnalysisGas Chromatography-Mass Spectrometry (GC/MS), Gas Chromatography-Electron Capture Detection (GC-ECD), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) env.go.jpnih.govepa.gov

Table 3: Common Analytical Methods for Trace Analysis of Halogenated Aromatic Compounds.

Environmental Fate Modeling and Prediction Studies (academic modeling)

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate the physicochemical properties of a chemical with the characteristics of the environment to estimate its partitioning between air, water, soil, and biota, as well as its degradation rates.

For this compound, while specific modeling studies were not found, its environmental fate can be predicted using fugacity-based models or other multimedia environmental models. The necessary inputs for such models would include data on its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation rate constants (for photolysis, hydrolysis, and biodegradation).

The degradation of a related compound, 4-chloro-3-methyl phenol (B47542) (CMP), has been enhanced in the presence of a zinc-carbon nanotube composite in an ozone system, indicating that catalytic processes can significantly influence its environmental persistence. nih.gov Such data on degradation enhancement can be incorporated into environmental fate models to provide a more accurate prediction of the compound's behavior. The study on CMP also identified intermediates in its degradation pathway, which is crucial for a comprehensive environmental risk assessment. nih.gov

Understanding the biotransformation of related compounds is also vital for fate modeling. For example, the biotransformation of 4-chloro-2-nitrophenol (B165678) by Pseudomonas sp. JHN leads to the formation of 5-chloro-2-methylbenzoxazole, a different chemical species with its own set of environmental properties. nih.gov This highlights the importance of identifying metabolic pathways for accurate environmental modeling.

Future Directions and Emerging Research Avenues for 4 Chloro 3 Methyl Naphthalen 2 Ol

Development of Novel Stereoselective Synthetic Methods

The creation of specific stereoisomers of chiral molecules is a paramount objective in modern organic synthesis, primarily due to the differing biological activities of enantiomers. For derivatives of 4-Chloro-3-methyl-naphthalen-2-ol, the development of novel stereoselective synthetic methods is a key area of future research. This involves the design and implementation of catalytic asymmetric reactions that can control the three-dimensional arrangement of atoms in the molecule. nih.gov

Current research in the broader field of naphthol chemistry provides a strong foundation for this pursuit. For instance, catalytic asymmetric hydroxylative dearomatization of 2-naphthols has been achieved using N,N'-dioxide–scandium(III) complex catalysts, yielding ortho-quinols with high enantioselectivity. rsc.org This type of methodology could potentially be adapted for the synthesis of chiral derivatives of this compound. Similarly, the use of chiral phosphoric acids as catalysts in the asymmetric (4+2) and (4+3) cycloadditions involving 2-naphthols highlights a promising avenue for constructing enantioenriched fused ring systems. researchgate.net

Future work will likely focus on the discovery of new chiral catalysts, including both metal complexes and organocatalysts, that are specifically tailored for the asymmetric synthesis of substituted naphthalen-2-ols. nih.govthieme-connect.de The goal is to develop highly efficient and selective reactions that can produce enantiomerically pure forms of this compound and its derivatives, which is crucial for evaluating their specific biological activities and potential as pharmaceutical intermediates. nih.gov The development of modular approaches, allowing for the stereoselective synthesis of a variety of related diol structures, also presents a promising direction. nih.gov

Exploration of New Reactivity Patterns and Functionalizations

Understanding and exploiting the reactivity of this compound is fundamental to unlocking its full synthetic potential. Future research will focus on exploring new reactivity patterns and developing novel functionalization strategies to create a diverse range of derivatives with unique properties.

The inherent reactivity of the naphthalen-2-ol scaffold provides multiple sites for chemical modification. wikipedia.org The hydroxyl group can be a focal point for various transformations, while the aromatic rings can undergo electrophilic substitution reactions. wikipedia.org The chloro and methyl substituents also influence the regioselectivity of these reactions.

Key areas of future exploration include:

Cross-Coupling Reactions: The chloro substituent offers a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would enable the introduction of a wide array of aryl, alkyl, and amino groups at the 4-position, leading to a vast library of new compounds.

Directed C-H Functionalization: The development of methods for the selective functionalization of specific C-H bonds on the naphthalene (B1677914) ring would be a significant advancement. This approach offers a more atom-economical and efficient way to introduce new functional groups without the need for pre-functionalized starting materials.

Oxidative Coupling Reactions: The oxidative coupling of 2-naphthols is a known method for producing BINOL and its derivatives. nih.govwikipedia.org Investigating the oxidative coupling of this compound, both with itself and with other substituted naphthols, could lead to new chiral ligands and materials.

Reactions Involving the Keto Tautomer: Like other 2-naphthols, this compound can exist in equilibrium with its keto tautomer. wikipedia.org Exploring reactions that specifically target this tautomer could open up new avenues for synthesis, such as the Bucherer reaction for the introduction of an amino group. wikipedia.org

By systematically investigating these and other reactivity patterns, researchers can generate a diverse set of derivatives of this compound for screening in various applications.

Advanced Computational Modeling for Property Prediction and Design

In recent years, computational chemistry has become an indispensable tool in chemical research, offering insights that complement and guide experimental work. nih.gov For this compound, advanced computational modeling will play a crucial role in predicting its properties, understanding its behavior, and designing new derivatives with desired characteristics.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net These calculations can help in understanding the reactivity of different sites on the molecule and in predicting the outcomes of chemical reactions. For example, DFT calculations can provide insights into the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding chemical reactivity and electronic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for derivatives of this compound, it may be possible to predict the biological activity of new, unsynthesized compounds. This can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Molecular Docking: If a specific biological target for this compound or its derivatives is identified, molecular docking simulations can be used to predict how these molecules bind to the target protein. ekb.eg This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. ekb.eg

Table 1: Computational Methods and Their Applications

Computational MethodApplication for this compound
Density Functional Theory (DFT)Predicting molecular structure, electronic properties, and reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity and guiding the design of new derivatives. nih.gov
Molecular DockingInvestigating binding modes with biological targets. ekb.eg

The integration of these computational approaches will accelerate the research and development process for this compound, enabling a more rational and targeted approach to the design of new functional molecules.

Integration into Supramolecular Chemistry and Nanotechnology Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. researchgate.net The unique structural features of this compound, including its aromatic system and hydroxyl group, make it an interesting building block for the construction of supramolecular architectures.

Future research in this area could explore:

Host-Guest Chemistry: The naphthalene moiety can act as a guest that binds within the cavity of larger host molecules, such as cyclodextrins or calixarenes. nih.gov The formation of such inclusion complexes can alter the physicochemical properties of this compound, such as its solubility and stability.

Self-Assembly: Through hydrogen bonding (via the hydroxyl group) and π-π stacking interactions (via the naphthalene ring system), molecules of this compound could potentially self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. The chloro and methyl substituents would influence the packing and morphology of these assemblies.

Sensing Applications: The fluorescent properties inherent to the naphthalene core could be exploited for the development of chemosensors. wikipedia.org By designing derivatives that exhibit a change in their fluorescence upon binding to a specific analyte, it may be possible to create sensors for ions, small molecules, or biomolecules.

In the realm of nanotechnology, the incorporation of this compound into nanomaterials could impart new functionalities. For example, it could be used as a functional monomer in the synthesis of polymers with specific optical or electronic properties, or as a surface modifier for nanoparticles to enhance their dispersibility or to introduce specific recognition sites.

Interdisciplinary Research with Other Scientific Domains

The full potential of this compound can be realized through collaborative research that bridges chemistry with other scientific disciplines.

Materials Science: The incorporation of this compound into polymeric structures could lead to the development of new materials with tailored properties. researchgate.net For instance, polymers containing this unit might exhibit interesting optical, thermal, or electrical characteristics. researchgate.net The study of its crystal structure and intermolecular interactions in the solid state could also inform the design of crystalline materials with specific functionalities. researchgate.net

Analytical Methods: The development of sensitive and selective analytical methods for the detection and quantification of this compound is crucial for its study in various contexts. This includes chromatographic techniques for its separation from complex mixtures and spectroscopic methods for its characterization. ncert.nic.in The study of ethynyl-substituted naphthalenes using rotational spectroscopy for astronomical searches provides an example of how advanced analytical techniques are applied to naphthalene derivatives. oup.com

Table 2: Interdisciplinary Research Areas

Scientific DomainPotential Research Focus
Materials ScienceDevelopment of functional polymers and crystalline materials. researchgate.netresearchgate.net
Analytical MethodsAdvanced techniques for detection, quantification, and structural elucidation. ncert.nic.inoup.com

By fostering collaborations between synthetic chemists, materials scientists, analytical chemists, and computational scientists, a comprehensive understanding of this compound can be achieved, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-methyl-naphthalen-2-ol, and what are their mechanistic considerations?

The compound can be synthesized via electrophilic substitution on naphthalen-2-ol. Chlorination using Cl₂ (generated via MnO₂ and HCl ) followed by Friedel-Crafts methylation is a common approach. Alternatively, a one-step method using a P₂O₅-methanesulfonic acid (MsOH) mixture at 60°C for 8 hours facilitates simultaneous chlorination and methylation, as seen in analogous naphthalene derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include ¹H/¹³C NMR to confirm substituent positions, FT-IR for hydroxyl and C-Cl bond identification, and mass spectrometry (EI-MS) for molecular weight validation. Solubility in polar solvents (enhanced by the hydroxyl group) should be confirmed via UV-Vis .

Q. How can recrystallization improve the purity of this compound?

Ethanol or chloroform are optimal solvents due to moderate polarity. Slow evaporation at 4°C yields high-purity crystals. Post-recrystallization, validate purity via HPLC (reverse-phase C18 column, methanol/water mobile phase) .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential HCl release during synthesis. Store in airtight containers away from light to prevent degradation .

Q. How is the compound used as a synthetic intermediate in drug discovery?

It serves as a precursor for polycyclic aromatics in receptor-binding studies. For example, coupling with isopropylamino-propanol derivatives creates β-blocker analogs for cardiovascular research .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Use SHELXL for refinement, particularly for handling high-resolution data or twinned crystals. ORTEP-III visualizes thermal displacement parameters to validate bond lengths/angles. Hydrogen bonding networks (e.g., O-H⋯Cl interactions) can be mapped to confirm stability .

Q. What strategies address contradictions in NMR data caused by tautomerism or isomerism?

Perform variable-temperature NMR to detect tautomeric shifts. Combine with DFT calculations (B3LYP/6-31G* level) to predict stable conformers. Cross-validate using 2D techniques (COSY, NOESY) .

Q. How can reaction kinetics be studied for the chlorination step in synthesis?

Use stopped-flow UV-Vis to monitor Cl₂ generation rates. Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures. Compare with computational models (e.g., Gaussian) for mechanistic insights .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

QSAR models (e.g., EPI Suite) estimate biodegradation half-lives. Molecular docking (AutoDock Vina) screens for interactions with biological targets (e.g., cytochrome P450) to assess metabolic pathways .

Q. How does steric hindrance from the methyl group influence regioselectivity in further functionalization?

The methyl group directs electrophiles to the less hindered C1 or C4 positions. Confirm via Hammett plots (σ⁺ values) or competitive reaction studies with nitrobenzene as a solvent to compare reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.